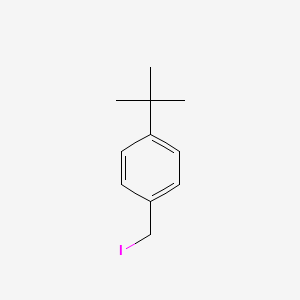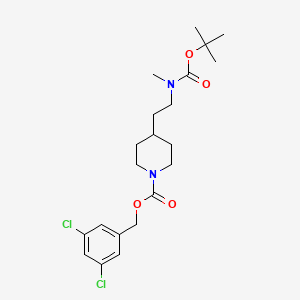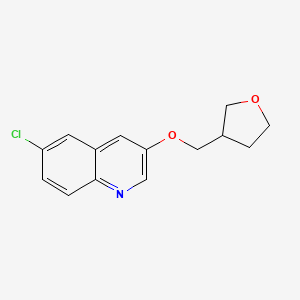
6-Chloro-3-(oxolan-3-ylmethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-(oxolan-3-ylmethoxy)quinoline is a quinoline derivative characterized by the presence of a chlorine atom at the 6th position and an oxolan-3-ylmethoxy group at the 3rd position of the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(oxolan-3-ylmethoxy)quinoline can be achieved through several synthetic routes. One common method involves the condensation of 6-chloroquinoline-3-carbaldehyde with oxolan-3-ylmethanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are being explored to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
6-Chloro-3-(oxolan-3-ylmethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives with various functional groups
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Biology: It has shown promise as a bioactive molecule with potential antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including malaria, tuberculosis, and cancer.
作用機序
The mechanism of action of 6-Chloro-3-(oxolan-3-ylmethoxy)quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription in bacteria.
Pathways Involved: The inhibition of DNA gyrase and topoisomerase IV results in the stabilization of the enzyme-DNA complex, leading to DNA cleavage and cell death.
類似化合物との比較
6-Chloro-3-(oxolan-3-ylmethoxy)quinoline can be compared with other quinoline derivatives to highlight its uniqueness:
Similar Compounds: Chloroquine, quinine, ciprofloxacin, and camptothecin are some well-known quinoline derivatives with diverse biological activities.
Uniqueness: The presence of the oxolan-3-ylmethoxy group at the 3rd position and the chlorine atom at the 6th position imparts unique chemical and biological properties to this compound.
特性
分子式 |
C14H14ClNO2 |
|---|---|
分子量 |
263.72 g/mol |
IUPAC名 |
6-chloro-3-(oxolan-3-ylmethoxy)quinoline |
InChI |
InChI=1S/C14H14ClNO2/c15-12-1-2-14-11(5-12)6-13(7-16-14)18-9-10-3-4-17-8-10/h1-2,5-7,10H,3-4,8-9H2 |
InChIキー |
DTJHEHIGEDAVJJ-UHFFFAOYSA-N |
正規SMILES |
C1COCC1COC2=CN=C3C=CC(=CC3=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


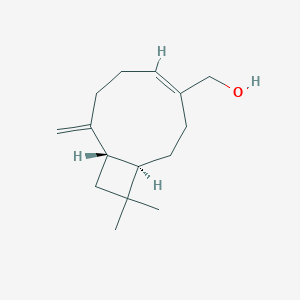
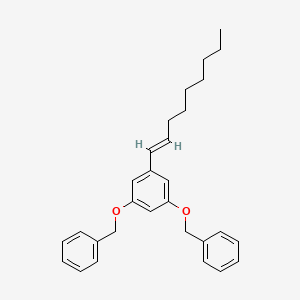
![2-[(Ethoxyhydroxyphosphinyl)oxy]-N,N,N-trimethylethanaminium Inner Salt](/img/structure/B13858214.png)
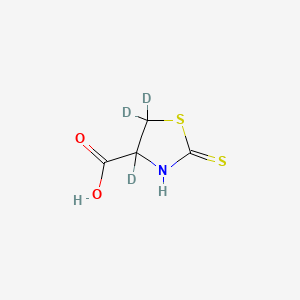
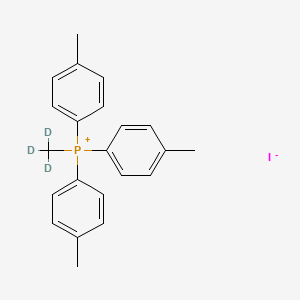
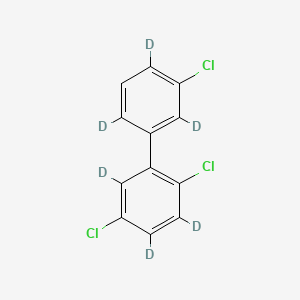
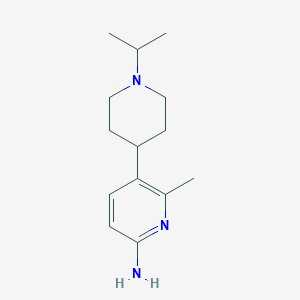
![3-[4-[(3,4-Dichlorophenyl)methylamino]phenyl]-3-ethoxypropanoic acid](/img/structure/B13858230.png)


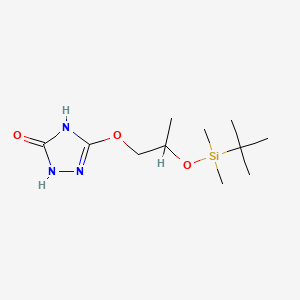
![Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13858266.png)
